Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate
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Overview
Description
Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives The trifluoromethyl group in its structure is known for its significant impact on the compound’s chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the formation of the indazole core followed by the introduction of the trifluoromethyl group and the esterification of the carboxylate group. One common method involves the cyclization of appropriate hydrazine derivatives with suitable carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized for yield and purity, considering factors like cost, availability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- Methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(trifluoromethyl)-1H-benzimidazole-3-carboxylate
- Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Comparison: Compared to these similar compounds, Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to its indazole core, which can confer different electronic and steric properties. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-4-5(10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOQARWYPMXGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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